molecular formula C18H32N8O6 B14236900 L-Proline, glycyl-L-glutaminyl-L-arginyl- CAS No. 351420-23-0

L-Proline, glycyl-L-glutaminyl-L-arginyl-

Katalognummer: B14236900
CAS-Nummer: 351420-23-0
Molekulargewicht: 456.5 g/mol
InChI-Schlüssel: FCALBRMQKXXCKR-SRVKXCTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Proline, glycyl-L-glutaminyl-L-arginyl- is a peptide compound composed of the amino acids L-proline, glycine, L-glutamine, and L-arginine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, glycyl-L-glutaminyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.

Industrial Production Methods

Industrial production of peptides like L-Proline, glycyl-L-glutaminyl-L-arginyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Proline, glycyl-L-glutaminyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like L-arginine.

    Reduction: Reduction reactions can be used to reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Amino acid derivatives, coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of L-arginine can lead to the formation of citrulline.

Wissenschaftliche Forschungsanwendungen

L-Proline, glycyl-L-glutaminyl-L-arginyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of L-Proline, glycyl-L-glutaminyl-L-arginyl- involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress, acetylcholine depletion, and secretase activities, which are relevant in the context of neurodegenerative diseases . The peptide can also influence gene expression and cellular signaling pathways, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycyl-L-prolyl-L-glutamate: Another peptide with similar amino acid composition but different sequence.

    L-Glutaminyl-L-proline:

Uniqueness

L-Proline, glycyl-L-glutaminyl-L-arginyl- is unique due to its specific sequence and the combination of amino acids, which confer distinct biological and chemical properties. Its potential therapeutic applications, particularly in neuroprotection, set it apart from other similar peptides.

Eigenschaften

CAS-Nummer

351420-23-0

Molekularformel

C18H32N8O6

Molekulargewicht

456.5 g/mol

IUPAC-Name

(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H32N8O6/c19-9-14(28)24-10(5-6-13(20)27)15(29)25-11(3-1-7-23-18(21)22)16(30)26-8-2-4-12(26)17(31)32/h10-12H,1-9,19H2,(H2,20,27)(H,24,28)(H,25,29)(H,31,32)(H4,21,22,23)/t10-,11-,12-/m0/s1

InChI-Schlüssel

FCALBRMQKXXCKR-SRVKXCTJSA-N

Isomerische SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CN)C(=O)O

Kanonische SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)CN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.